3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a thiophene-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The thiophene-pyridine moiety can be introduced through a separate synthetic route involving the formation of the pyridine ring followed by thiophene substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using more efficient catalysts, high-yielding reaction conditions, and continuous flow processes to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the thiophene-pyridine moiety, resulting in different chemical and biological properties.
N-(pyridin-4-ylmethyl)benzamide: Does not have the difluoro substitutions, which can affect its reactivity and interactions.
Thiophene-substituted benzamides: Similar structure but may have different electronic properties due to the absence of the pyridine ring.
Uniqueness
3,4-difluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to the combination of difluoro substitutions and the thiophene-pyridine moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,4-difluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-14-2-1-12(8-15(14)19)17(22)21-9-11-3-5-20-16(7-11)13-4-6-23-10-13/h1-8,10H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLFWBJXZLVXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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